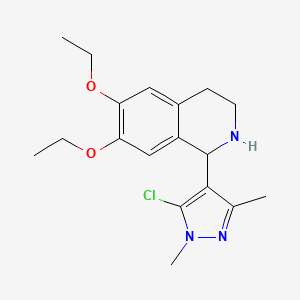![molecular formula C23H16N2O2 B11089726 (3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11089726.png)
(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(diphenylmethylene)hydrazono]-5-phenyl-2-furanone typically involves the reaction of diphenylmethylene hydrazine with a suitable furanone precursor. One common method includes the intramolecular cyclization of 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid under the action of propionic anhydride . The reaction conditions often require the presence of equimolar quantities of triethylamine to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form reversible covalent bonds with biological molecules, modulating their activity. This interaction can lead to various biological effects, such as analgesic and anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates: These compounds share a similar hydrazone functional group and have been studied for their biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and have structural similarities with hydrazone compounds.
Uniqueness
3-[(Z)-2-(Diphenylmethylene)hydrazono]-5-phenyl-2-furanone is unique due to its specific hydrazone functional group and furanone backbone, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16N2O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3Z)-3-(benzhydrylidenehydrazinylidene)-5-phenylfuran-2-one |
InChI |
InChI=1S/C23H16N2O2/c26-23-20(16-21(27-23)17-10-4-1-5-11-17)24-25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b24-20- |
InChI Key |
YGLUFGZLWHKFJF-GFMRDNFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=N/N=C(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)
![Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089668.png)
![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)


![2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11089696.png)
![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
![Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11089702.png)
![N-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}histidine](/img/structure/B11089707.png)
![Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B11089716.png)
![N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11089719.png)
![3a-(4-Ethyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11089724.png)
